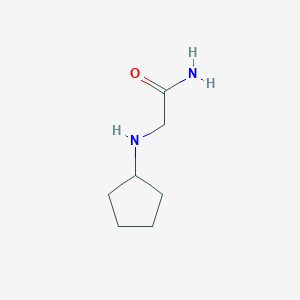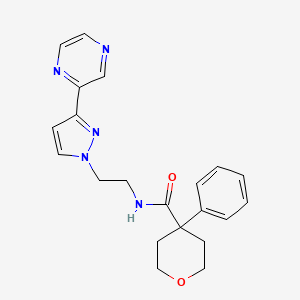![molecular formula C15H13ClN4O3S B2640961 (E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173368-49-4](/img/structure/B2640961.png)
(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C15H13ClN4O3S and its molecular weight is 364.8. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization Studies
The compound belongs to a category of chemicals that have been studied for their synthetic routes and potential biological activities. Researchers have developed various synthetic strategies to create derivatives of benzo[d]thiazol compounds, exploring their chemical properties and potential applications in medicinal chemistry.
Synthesis and Biological Activity : Uma et al. (2017) described the synthesis of certain derivatives involving benzo[d]thiazol compounds, highlighting their methodology for creating compounds with potential biological activities. Their work focuses on the substitution patterns and how these affect the compounds' biological efficacy against bacteria, noting the toxicity of chlorine-substituted derivatives and their potential as antimicrobial agents (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Novel Synthesis Approaches : Another study by Mohamed (2021) explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing a novel synthetic route that might have implications for producing compounds with specific structural features for further application in drug development (Mohamed, 2021).
One-Pot Synthesis Methods : Bade and Vedula (2015) reported on a one-pot, four-component condensation reaction for synthesizing pyrazol-thiazol derivatives. This method emphasizes efficiency and practicality in synthesizing complex molecules, which could be valuable in pharmaceutical research and development (Bade & Vedula, 2015).
Antimicrobial Studies : Research by Khairwar, Mishra, & Singh (2021) on novel fused heterocyclic compounds demonstrated the antimicrobial potential of synthesized compounds. Their work contributes to the understanding of how structural modifications can impact biological activities, offering a foundation for developing new antimicrobial agents (Khairwar, Mishra, & Singh, 2021).
Anti-Tumor Agents : Gomha, Edrees, & Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated them as anti-tumor agents. Their findings suggest some compounds exhibit promising activities against hepatocellular carcinoma cell lines, highlighting the potential of these derivatives in cancer research (Gomha, Edrees, & Altalbawy, 2016).
Propiedades
IUPAC Name |
methyl 2-[6-chloro-2-(2-methylpyrazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-19-11(5-6-17-19)14(22)18-15-20(8-13(21)23-2)10-4-3-9(16)7-12(10)24-15/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYIUCNNTWLNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(6-chloro-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methoxybenzo[d]thiazole](/img/structure/B2640883.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide](/img/structure/B2640886.png)


![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2640895.png)
![1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)ethanone](/img/structure/B2640896.png)


